molecular formula C8H6Cl2O2 B13962900 5-Chloro-2-hydroxy-3-methylbenzoyl chloride CAS No. 501008-52-2

5-Chloro-2-hydroxy-3-methylbenzoyl chloride

Cat. No.: B13962900
CAS No.: 501008-52-2
M. Wt: 205.03 g/mol
InChI Key: JEYHYDJNXNVYAK-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-3-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 3rd position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-3-methylbenzoyl chloride typically involves the chlorination of 5-Chloro-2-hydroxy-3-methylbenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture under anhydrous conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the stoichiometry of reactants to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-3-methylbenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 5-Chloro-2-hydroxy-3-methylbenzoic acid.

    Reduction: Reduction of the acyl chloride group can yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Hydrolysis: Water or aqueous bases like sodium hydroxide can be used under mild heating.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    5-Chloro-2-hydroxy-3-methylbenzoic acid: Formed through hydrolysis.

    5-Chloro-2-hydroxy-3-methylbenzyl alcohol: Formed through reduction.

Scientific Research Applications

5-Chloro-2-hydroxy-3-methylbenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-3-methylbenzoyl chloride involves its reactivity as an acylating agent. The compound can acylate nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site being acylated.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    5-Chloro-2-hydroxy-3-methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group instead of a benzoyl chloride group.

    5-Chloro-2-hydroxy-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a benzoyl chloride group.

Uniqueness

5-Chloro-2-hydroxy-3-methylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Its ability to act as an acylating agent makes it valuable in synthetic chemistry and various research applications.

Properties

CAS No.

501008-52-2

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

5-chloro-2-hydroxy-3-methylbenzoyl chloride

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)11)8(10)12/h2-3,11H,1H3

InChI Key

JEYHYDJNXNVYAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)Cl)Cl

Origin of Product

United States

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